molecular formula C24H23N3O3S2 B3412366 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 932968-74-6

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3412366
CAS No.: 932968-74-6
M. Wt: 465.6 g/mol
InChI Key: XYJHQJRFHPSCSU-UHFFFAOYSA-N
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Description

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring, which is a heterocyclic system containing sulfur and nitrogen atoms, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. Common reagents used in this step include sulfur sources and nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, using thiol reagents under mild conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiadiazine ring or the acetamide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and bases are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a reagent in organic transformations.

    Biology: It has shown promise in biological assays, particularly for its antimicrobial and antiviral activities.

    Medicine: The compound is being investigated for its potential therapeutic effects, including antihypertensive, antidiabetic, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an activator of receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine core structure and exhibit similar biological activities.

    Benzothiazole Derivatives: These compounds have a similar sulfur-nitrogen heterocyclic system and are known for their diverse pharmacological properties.

    Sulfonamide Derivatives: These compounds contain the sulfonamide functional group and are widely used in medicinal chemistry.

Uniqueness

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of functional groups and its specific biological activities. The presence of the benzyl and methylphenyl groups, along with the sulfanyl and acetamide functionalities, contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-18-11-13-19(14-12-18)15-25-23(28)17-31-24-26-32(29,30)22-10-6-5-9-21(22)27(24)16-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJHQJRFHPSCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
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2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
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2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
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2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
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2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 6
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2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

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